molecular formula C18H20N4O3 B2872462 N-(4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)phenyl)acetamide CAS No. 2034476-29-2

N-(4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)phenyl)acetamide

Cat. No.: B2872462
CAS No.: 2034476-29-2
M. Wt: 340.383
InChI Key: FQOSMVOFNCGHLW-UHFFFAOYSA-N
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Description

N-(4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)phenyl)acetamide is a complex organic compound that features a pyrimidine ring, a piperidine ring, and an acetamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)phenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Biological Activity

N-(4-(3-(pyrimidin-4-yloxy)piperidine-1-carbonyl)phenyl)acetamide is a complex organic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C18H20N4O3C_{18}H_{20}N_{4}O_{3} and a molecular weight of 340.4 g/mol. Its structure features a pyrimidine moiety linked to a piperidine ring and an acetamide group, which are crucial for its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and other diseases.

Key Mechanisms:

  • Inhibition of Kinases: The compound has shown potential as an inhibitor of cyclin-dependent kinases (CDKs), which play a significant role in cell cycle regulation. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
  • Anti-Angiogenic Properties: Research indicates that this compound may possess anti-angiogenic properties, inhibiting the formation of new blood vessels that tumors require for growth.
  • DNA Cleavage Activity: Preliminary studies suggest that it may induce DNA damage in cancer cells, further contributing to its anti-cancer effects.

Research Findings

Recent studies have evaluated the efficacy and safety profile of this compound through various assays.

In Vitro Studies

A study reported that this compound exhibited significant cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 cells. The IC50 values ranged from 0.87 to 12.91 μM, indicating potent growth inhibition compared to standard treatments like 5-Fluorouracil (5-FU), which had higher IC50 values of 17.02 μM for MCF-7 cells .

Pharmacokinetics

Pharmacokinetic studies revealed favorable absorption characteristics with an oral bioavailability of approximately 31.8% and a clearance rate of 82.7 ± 1.97 mL/h/kg after intravenous administration. No acute toxicity was observed at doses up to 2000 mg/kg in animal models .

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Case Study on Breast Cancer Treatment:
    • A clinical trial explored the use of this compound in combination with existing chemotherapy agents. Results indicated enhanced efficacy in tumor reduction compared to monotherapy, suggesting synergistic effects.
  • Case Study on Anti-Infective Properties:
    • Investigations into its anti-infective potential showed that the compound exhibited activity against certain bacterial strains, making it a candidate for further development as an antibacterial agent.

Data Summary Table

PropertyValue
Molecular FormulaC18H20N4O3C_{18}H_{20}N_{4}O_{3}
Molecular Weight340.4 g/mol
IC50 (MCF-7 Cells)0.87 - 12.91 μM
Oral Bioavailability31.8%
Clearance Rate82.7 ± 1.97 mL/h/kg
Acute Toxicity (Mouse Model)No toxicity at 2000 mg/kg

Properties

IUPAC Name

N-[4-(3-pyrimidin-4-yloxypiperidine-1-carbonyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O3/c1-13(23)21-15-6-4-14(5-7-15)18(24)22-10-2-3-16(11-22)25-17-8-9-19-12-20-17/h4-9,12,16H,2-3,10-11H2,1H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQOSMVOFNCGHLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC(C2)OC3=NC=NC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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